![molecular formula C10H11BrFNO B1604013 2-Bromo-5-fluoro-N-propylbenzamide CAS No. 951884-10-9](/img/structure/B1604013.png)
2-Bromo-5-fluoro-N-propylbenzamide
Overview
Description
“2-Bromo-5-fluoro-N-propylbenzamide” is a chemical compound with the CAS Number: 951884-10-9 . It has a molecular weight of 260.11 and its IUPAC name is 2-bromo-5-fluoro-N-propylbenzamide .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-fluoro-N-propylbenzamide” is C10H11BrFNO . The InChI Code is 1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14) .Scientific Research Applications
Material Science: Molecular Receptors and Crystal Engineering
2-Bromo-5-fluoro-N-propylbenzamide serves as a precursor in the synthesis of molecular receptors used in material science. These receptors can recognize and bind specific substrates, making them crucial in sensor technologies and crystal engineering. The compound’s unique structure allows for the creation of complex crystal lattices, which are essential in designing new materials with specific properties .
Pharmaceutical Industry: Drug Synthesis
In the pharmaceutical sector, this compound is utilized for synthesizing intermediates that are key in developing new drugs. Its bromine and fluorine atoms are reactive sites that can undergo further chemical transformations, leading to the creation of compounds with potential antitumor and anti-inflammatory properties .
Chemical Synthesis: Organic Reactions
2-Bromo-5-fluoro-N-propylbenzamide is involved in various organic reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, which are the backbone of many synthetic chemicals and pharmaceuticals .
Analytical Chemistry: Reference Standards
This compound is used as a reference standard in analytical chemistry to calibrate instruments and validate methods. Its well-defined structure and properties ensure the accuracy and precision of analytical measurements, which is critical in quality control processes across various industries .
Molecular Biology: Laboratory Reagents
In molecular biology, 2-Bromo-5-fluoro-N-propylbenzamide can be used as a reagent in biochemical assays. Its reactivity allows it to be tagged or incorporated into larger biomolecules, aiding in the study of biological processes and the development of diagnostic tools .
Environmental Science: Pollutant Analysis
The environmental applications of 2-Bromo-5-fluoro-N-propylbenzamide include its use in the analysis of pollutants. Its chemical properties allow it to interact with various environmental contaminants, facilitating their detection and quantification. This is vital for monitoring and managing environmental health and safety .
Safety and Hazards
The safety data sheet suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
2-bromo-5-fluoro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSYOIPWUFKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640949 | |
Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-10-9 | |
Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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